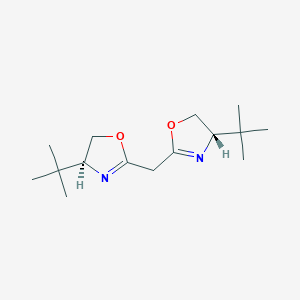

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

Description

The exact mass of the compound Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-14(2,3)10-8-18-12(16-10)7-13-17-11(9-19-13)15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCCBUXURHZPQL-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350831 | |

| Record name | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132098-54-5, 131833-91-5 | |

| Record name | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane: A Privileged Ligand in Asymmetric Catalysis

Abstract

This technical guide provides a comprehensive overview of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, a prominent member of the C2-symmetric bis(oxazoline) ligand family, commonly referred to as a "BOX" ligand. Esteemed for its steric bulk and well-defined chiral architecture, this ligand has proven indispensable in the field of asymmetric catalysis, facilitating a myriad of enantioselective transformations with high stereocontrol. This document, intended for researchers, scientists, and professionals in drug development, delves into the ligand's synthesis, characterization, and mechanistic underpinnings of its catalytic activity. Detailed experimental protocols and a survey of its applications in key organic reactions are presented to furnish a practical and authoritative resource.

Introduction: The Architectural Advantage of a C2-Symmetric Bis(oxazoline)

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, systematically named 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline], is a chiral bidentate nitrogen ligand that has carved a significant niche in the toolkit of synthetic organic chemists. Its C2-symmetric design, featuring two identical chiral oxazoline rings connected by a methylene bridge, creates a well-defined and predictable chiral environment around a coordinated metal center. This structural rigidity and symmetry are paramount in minimizing the formation of diastereomeric transition states, thereby leading to high levels of enantioselectivity in catalytic reactions.

The defining feature of this particular BOX ligand is the sterically demanding tert-butyl group at the C4 position of each oxazoline ring. This bulky substituent plays a crucial role in dictating the trajectory of incoming substrates, effectively shielding one face of the catalytic complex and allowing for highly selective bond formation on the exposed face. This principle of sterically-driven stereocontrol is a cornerstone of its efficacy in a wide range of asymmetric transformations, including cyclopropanations, Diels-Alder reactions, and various carbon-carbon bond-forming reactions. The ability to reliably induce high enantiomeric excesses (ee) has rendered this ligand particularly valuable in the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.[1]

Physicochemical and Safety Profile

A thorough understanding of the ligand's properties and handling requirements is essential for its safe and effective use in a research setting.

Key Properties

| Property | Value | Reference(s) |

| Chemical Name | 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline] | [2] |

| CAS Number | 132098-54-5 | [2] |

| Molecular Formula | C₁₅H₂₆N₂O₂ | [2] |

| Molecular Weight | 266.38 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 51-53 °C | [3] |

| Optical Activity | [α]₂₀/D −118° (c = 0.5 in chloroform) | [3] |

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is imperative to handle this compound in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE). For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Characterization

The synthesis of C2-symmetric bis(oxazoline) ligands is a well-established process, typically proceeding through the condensation of a dinitrile or a dicarboxylic acid derivative with a chiral β-amino alcohol. In the case of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, the common starting materials are malononitrile and the commercially available (S)-tert-leucinol.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process involving an initial condensation to form a bis(amidoalcohol), followed by a double cyclization to yield the final bis(oxazoline) ligand.

Caption: Synthetic workflow for Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane.

Experimental Protocol (Adapted from a similar procedure for PyOx ligands)

This protocol is adapted from a scalable synthesis of a related pyridyl-oxazoline (PyOx) ligand and illustrates the key transformations.[5]

Step 1: Amide Formation

-

To a solution of malononitrile (1.0 eq) in a suitable solvent such as dichloromethane, add (S)-tert-leucinol (2.2 eq) and a non-nucleophilic base like N-methylmorpholine (2.4 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a coupling agent or convert the dicarboxylic acid precursor to an acid chloride. For instance, isobutyl chloroformate can be used for the activation of a dicarboxylic acid.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bis(amidoalcohol).

Step 2: Cyclization

-

Dissolve the crude bis(amidoalcohol) in a suitable solvent like toluene.

-

Warm the solution to 60 °C and slowly add a chlorinating agent such as thionyl chloride (SOCl₂) (2.0 eq).

-

Stir the reaction at 60 °C for several hours until the formation of the intermediate bis(amide chloride) is complete.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude bis(amide chloride) hydrochloride salt.

-

Dissolve the crude salt in methanol and add a strong base, such as sodium methoxide (NaOMe) (5.0 eq).

-

Heat the mixture to 55 °C and stir for a few hours until TLC analysis indicates full consumption of the starting material.

-

After cooling, remove the methanol under reduced pressure.

-

Extract the residue with water and a nonpolar solvent like toluene. The combined organic layers are dried and concentrated.

-

Purify the crude product by column chromatography on silica gel to afford the pure Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane.

Characterization

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons as a singlet around 0.9 ppm. The diastereotopic protons of the methylene bridge would appear as a multiplet. The protons on the chiral center and the oxazoline ring would resonate in the region of 3.8-4.5 ppm.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the tert-butyl group, the methylene bridge carbon, and the distinct carbons of the oxazoline ring, including the chiral center and the imine carbon.

-

FT-IR: The infrared spectrum will show characteristic C-H stretching vibrations, and a strong C=N stretching band for the imine functionality in the oxazoline ring. The absence of N-H and O-H stretching bands from the starting amino alcohol confirms the successful cyclization.

Applications in Asymmetric Catalysis: A Gateway to Enantiopure Molecules

The utility of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is most profoundly demonstrated in its application as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. Its complexes, particularly with copper, have emerged as highly effective catalysts.

Copper-Catalyzed Asymmetric Cyclopropanation

One of the hallmark applications of this ligand is in the enantioselective cyclopropanation of olefins with diazoacetates.[6] The in situ generated copper(I)-bis(oxazoline) complex catalyzes the transfer of a carbene from the diazo compound to the olefin, creating two new stereocenters with high diastereo- and enantioselectivity.

Reaction Scheme: An olefin reacts with a diazoacetate in the presence of a catalytic amount of a Cu(I) source and the bis(oxazoline) ligand to yield the corresponding cyclopropane derivative.

Mechanistic Rationale:

The high level of stereocontrol is attributed to the formation of a chiral copper-carbene intermediate. The C2-symmetric ligand creates a chiral pocket around the metal center. The bulky tert-butyl groups effectively block two of the four quadrants around the copper atom. The olefin then approaches the carbene from the less sterically hindered face, leading to the preferential formation of one enantiomer of the cyclopropane product.

Caption: Catalytic cycle for copper-catalyzed asymmetric cyclopropanation.

Representative Data:

| Olefin | Diazoacetate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Styrene | Ethyl diazoacetate | 1-5 | Dichloromethane | 25 | >90 | >95 | [6] |

| 1-Octene | tert-Butyl diazoacetate | 2 | Dichloromethane | 25 | 85 | 92 | |

| Indene | Methyl diazoacetate | 1 | Chloroform | 0 | 92 | 98 |

Asymmetric Diels-Alder Reaction

The copper(II) complex of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is also a highly effective Lewis acid catalyst for asymmetric Diels-Alder reactions.[7] This cycloaddition is a powerful tool for the construction of six-membered rings with multiple stereocenters.

Reaction Scheme: A diene reacts with a dienophile (often an N-enoyl oxazolidinone) in the presence of the chiral copper(II)-bis(oxazoline) catalyst to produce the corresponding cyclohexene derivative with high endo/exo selectivity and enantioselectivity.

Mechanistic Considerations:

The dienophile coordinates to the chiral Lewis acidic copper(II) center in a bidentate fashion. The C2-symmetric ligand environment forces the dienophile to adopt a specific conformation, exposing one of its prochiral faces to the incoming diene. The bulky tert-butyl groups play a critical role in shielding the other face, thereby directing the diene to attack from a specific trajectory and leading to the formation of a single major enantiomer of the endo adduct.[3]

Conclusion and Future Outlook

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane has firmly established itself as a "privileged ligand" in the realm of asymmetric catalysis. Its straightforward synthesis, modular nature, and the predictable stereochemical outcomes it imparts have made it an invaluable tool for the synthesis of enantiomerically enriched molecules. The robust performance of its metal complexes, particularly with copper, in fundamental transformations like cyclopropanation and the Diels-Alder reaction, underscores its importance in both academic research and industrial applications, especially in the early stages of drug discovery and development.

Future research will likely focus on expanding the scope of reactions catalyzed by complexes of this ligand, potentially exploring new metal partners and reaction types. Furthermore, the immobilization of this ligand on solid supports could lead to the development of recyclable and more sustainable catalytic systems, further enhancing its practical utility. The continued exploration of the structure-activity relationships of this and related bis(oxazoline) ligands will undoubtedly pave the way for the design of even more efficient and selective catalysts for the asymmetric synthesis of complex molecules.

References

-

Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

-

PubChem. (n.d.). 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline]. National Center for Biotechnology Information. Retrieved from [Link]

-

Díaz-García, D., et al. (2019). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 21(15), 6040–6044. [Link]

-

Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]

-

Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. PubMed. [Link]

-

Bayer, A., Hansen, L. K., & Gautun, O. R. (2002). Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV) Lewis acids. Tetrahedron: Asymmetry, 13(22), 2407-2415. [Link]

-

PubChem. (n.d.). 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline]. National Center for Biotechnology Information. Retrieved from [Link]

-

Evans, D. A., Chapman, K. T., & Bisaha, J. J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256. [Link]

- Johnson, J. S., & Evans, D. A. (1997). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, and Ene Reactions. Accounts of Chemical Research, 33(6), 325-335.

Sources

- 1. minio.scielo.br [minio.scielo.br]

- 2. Asymmetric cyclopropanation catalyzed by a series of copper-(Schiff-base) complexes with two chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. rsc.org [rsc.org]

- 5. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, commonly referred to as a C2-symmetric chiral bis(oxazoline) or BOX ligand, is a cornerstone in the field of asymmetric catalysis. Its remarkable ability to induce high levels of stereoselectivity in a multitude of metal-catalyzed reactions has established it as an invaluable tool for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry and materials science. This guide provides a comprehensive overview of its core attributes, mechanistic underpinnings, and practical applications, complete with detailed experimental protocols and data interpretation.

Core Compound Overview

At the heart of modern asymmetric synthesis lies a class of privileged chiral ligands, among which Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane stands out for its versatility and efficacy.

| Identifier | Value |

| Chemical Name | Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane |

| CAS Number | 132098-54-5[1][2] |

| Molecular Formula | C15H26N2O2[1] |

| Molecular Weight | 266.38 g/mol [1] |

| Synonyms | 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline] |

The C2-symmetry of this ligand is a key design feature that minimizes the number of possible transition states in a catalytic cycle, thereby enhancing enantioselectivity. The sterically demanding tert-butyl groups create a well-defined chiral pocket around the metal center, effectively discriminating between the two prochiral faces of the substrate.

The Principle of Action: Mechanistic Insights

The efficacy of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane lies in its ability to form stable, well-defined complexes with a variety of transition metals, including copper, palladium, and iron.[3][4] These metal-ligand complexes function as chiral Lewis acids, activating substrates and orchestrating their approach to achieve high levels of asymmetric induction.

The coordination of the bidentate BOX ligand to a metal ion creates a rigid, chiral environment. The geometry of the resulting complex, which can range from square-planar to octahedral, plays a crucial role in determining the stereochemical outcome of the reaction.[5] The bulky tert-butyl groups extend from the stereogenic centers of the oxazoline rings, effectively blocking one face of the coordinated substrate and allowing the nucleophile to attack from the less hindered face.

Figure 1: Generalized catalytic cycle illustrating the role of the BOX ligand in creating a chiral environment for asymmetric transformations.

Application in Asymmetric Catalysis: A Case Study

The versatility of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is demonstrated in a wide array of chemical transformations. These include, but are not limited to, Diels-Alder reactions, aldol reactions, Michael additions, and cyclopropanations.[4][6] The choice of metal and reaction conditions can be tailored to achieve optimal results for a specific transformation.

Enantioselective Diels-Alder Reaction: A Protocol

The copper(II)-catalyzed Diels-Alder reaction between an N-enoyl oxazolidinone and a diene is a classic example of the power of BOX ligands.

Objective: To synthesize an enantiomerically enriched cyclohexene derivative via a Cu(II)-BOX catalyzed Diels-Alder reaction.

Materials:

-

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (CAS: 132098-54-5)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

-

N-Acryloyl-2-oxazolidinone

-

Cyclopentadiene

-

Dichloromethane (CH2Cl2), anhydrous

Experimental Workflow:

Sources

- 1. Buy Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | 132098-54-5 [smolecule.com]

- 2. 132098-54-5|Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane|BLD Pharm [bldpharm.com]

- 3. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

C₂-Symmetric Chiral Bis(oxazoline) Ligands: A Guide to Synthesis, Mechanism, and Application in Asymmetric Catalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

C₂-symmetric bis(oxazoline) (BOX) ligands represent a cornerstone in the field of asymmetric catalysis.[1][2] Since their emergence in the early 1990s, these "privileged" ligands have been instrumental in the development of highly enantioselective methods for crucial carbon-carbon and carbon-heteroatom bond-forming reactions.[1][3] Their success stems from a combination of modular and accessible synthesis, the formation of stable, well-defined complexes with a wide array of metals, and the creation of a rigid and predictable chiral environment around the metallic center.[4][5] This guide provides an in-depth exploration of the core principles of BOX ligands, from their rational design and synthesis to the mechanistic underpinnings of stereochemical control. We will dissect their coordination chemistry and illustrate their catalytic prowess in a range of flagship asymmetric transformations, offering field-proven insights and detailed protocols for the modern practitioner in pharmaceutical and fine chemical synthesis.

I. The Principle of C₂-Symmetry in Ligand Design

In the pursuit of catalysts that can rival the selectivity of enzymes, chemists often turn to strategic design principles to simplify complex stereochemical challenges. One of the most powerful concepts is that of C₂-symmetry. A C₂-symmetric molecule possesses a 180° rotation axis that leaves the molecule unchanged.

The utility of a C₂-symmetric chiral ligand is profound: it significantly reduces the number of possible diastereomeric transition states in a catalytic cycle.[6][7] By rendering the two coordination sites on the metal electronically and sterically equivalent, the ligand creates a simplified and more predictable chiral environment. This allows a substrate to approach the catalytic center from one of two directions, which are enantiotopic. The inherent chirality of the ligand energetically favors one of these pathways, leading to the preferential formation of one enantiomer of the product. This elegant simplification is a key reason why BOX ligands have become such indispensable tools in asymmetric synthesis.[6]

II. Synthesis of Chiral Bis(oxazoline) Ligands

The widespread adoption of BOX ligands is directly attributable to their straightforward and modular synthesis, which typically begins from readily available and often inexpensive chiral β-amino alcohols derived from the chiral pool (e.g., amino acids).[3][8]

Core Synthetic Strategy

The most common methodologies involve the condensation of a dicarboxylic acid derivative (such as a dinitrile, diacid, or diimidate) with two equivalents of a chiral β-amino alcohol.[3][9] This approach conveniently constructs both oxazoline rings in a single conceptual framework, embedding the chirality from the amino alcohol into the final ligand structure.[7]

Caption: General Synthetic Workflow for BOX Ligands.

Experimental Protocol: Synthesis of (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

This protocol describes a reliable, two-step procedure starting from diethyl malonimidate dihydrochloride and (S)-tert-leucinol. The causality behind this choice is the high crystallinity and stability of the intermediate and final products, which facilitates purification.

Step 1: Synthesis of Diethyl Malonimidate Dihydrochloride

-

Setup: Equip a flame-dried, three-necked 500 mL round-bottom flask with a magnetic stir bar, a gas inlet, and a septum. Maintain a positive pressure of dry nitrogen.

-

Reaction: Charge the flask with malononitrile (25.0 g, 0.378 mol) and absolute ethanol (200 mL). Cool the mixture to 0 °C using an ice bath.

-

HCl Gas Introduction: Bubble dry hydrogen chloride (HCl) gas through the stirred solution. An exothermic reaction will occur, and a white precipitate will form. Continue the addition of HCl until the solution is saturated and the exotherm subsides.

-

Isolation: Seal the flask and stir at room temperature for 18 hours. Collect the resulting white solid by filtration, wash thoroughly with cold diethyl ether, and dry under high vacuum to yield diethyl malonimidate dihydrochloride. This intermediate is typically used without further purification.

Step 2: Condensation and Cyclization [9]

-

Setup: In a 250 mL round-bottom flask, dissolve (S)-tert-leucinol (1.00 equiv) in dichloromethane (CH₂Cl₂) (0.1 M).

-

Addition: Add diethyl malonimidate dihydrochloride (0.50 equiv) to the solution. The mixture will become cloudy.

-

Reaction: Stir the resulting suspension at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the amino alcohol is fully consumed (typically 24-48 hours).

-

Workup: Dilute the reaction mixture with deionized water. Separate the layers and extract the aqueous phase three times with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or, more commonly, by recrystallization from a suitable solvent system like hexanes/ethyl acetate to yield the pure (S,S)-tBu-BOX ligand as a white crystalline solid.

III. Coordination Chemistry and the Chiral Environment

BOX ligands are bidentate, coordinating to a metal center through the two nitrogen atoms of the oxazoline rings. This chelation forms a stable six-membered ring when a single carbon atom acts as the linker, creating a conformationally restricted and well-defined chiral pocket around the metal.[6]

The geometry of the resulting metal-ligand complex is a critical determinant of its catalytic activity and selectivity. It is influenced by the metal's identity, its oxidation state, and the associated counterions.[10][11]

Caption: Bidentate coordination of a BOX ligand to a metal center (M).

Common coordination geometries include:

-

Square-Planar: Often observed with Cu(II) complexes, this geometry is central to the stereochemical models for many reactions, including the Diels-Alder reaction.[6][10] The bulky substituents (R) on the oxazoline rings project above and below this plane, effectively shielding the metal's apical faces.

-

Tetrahedral: More common for metals like Mg(II) or Zn(II), this geometry creates a different chiral landscape that can be exploited for other classes of reactions.[6]

-

Square-Pyramidal or Octahedral: Can occur with metals that accommodate higher coordination numbers, such as Fe(III) or rare-earth metals.[12][13]

The choice of metal and counterion is not trivial. For instance, in copper-catalyzed Diels-Alder reactions, switching from a triflate (OTf⁻) to a hexafluoroantimonate (SbF₆⁻) counterion can dramatically increase reaction rates by creating a more Lewis-acidic cationic complex.[10]

IV. Mechanism of Asymmetric Induction: The Diels-Alder Reaction Case Study

The enantioselective Diels-Alder reaction catalyzed by BOX-Cu(II) complexes, pioneered by Evans, serves as a classic model for understanding asymmetric induction.[2][10] The mechanism relies on the bidentate coordination of the dienophile (e.g., an N-acryloyloxazolidinone) to the chiral Lewis acid catalyst.

Caption: Logical workflow for asymmetric induction in a BOX-Cu(II) catalyzed Diels-Alder reaction.

The key to selectivity is the formation of a rigid, square-planar complex where the dienophile is locked in a specific conformation.[6][10] The bulky substituents on the oxazoline rings (e.g., tert-butyl) extend perpendicularly to this plane, acting as "chiral walls." They effectively block one of the two faces (Re or Si) of the dienophile from the incoming diene. The diene is therefore forced to attack from the less sterically hindered face, resulting in the formation of the product with high enantioselectivity.[6]

V. Key Applications in Asymmetric Catalysis

The versatility of BOX ligands is demonstrated by their successful application in a multitude of catalytic asymmetric reactions.[3][14] The optimal choice of the ligand's substituents and the metal is crucial for achieving high selectivity in any given process.[6]

A. Cyclopropanation Reactions

One of the earliest and most successful applications of BOX ligands was in the copper(I)-catalyzed asymmetric cyclopropanation of olefins with diazoacetates.[2][6] These reactions are pivotal for synthesizing cyclopropane rings, which are valuable structural motifs in natural products and pharmaceuticals.

| Ligand/Metal System | Olefin | Diazo Reagent | Yield (%) | ee (%) | Diastereoselectivity (trans:cis) | Reference |

| tBu-BOX / CuOTf | Styrene | Ethyl Diazoacetate | 95 | >99 | 94:6 | [6][15] |

| Ph-BOX / CuOTf | 1-Octene | d-Menthyl Diazoacetate | 78 | 97 | 89:11 | [6] |

| iPr-BOX / Cu(OTf)₂ | 2,5-Dimethyl-2,4-hexadiene | Ethyl Diazoacetate | 86 | 99 | >99:1 | [6] |

Table 1: Performance of BOX Ligands in Asymmetric Cyclopropanation.

The high diastereoselectivity (favoring the trans isomer) and enantioselectivity are rationalized by a model where the alkene approaches a transient copper-carbene intermediate from the least hindered quadrant defined by the ligand's chiral scaffold.[16]

B. Diels-Alder Reactions

As previously discussed, BOX-metal complexes, particularly with Cu(II), are exceptional catalysts for enantioselective Diels-Alder reactions.[6][10][17] This transformation is one of the most powerful for constructing six-membered rings with multiple stereocenters.

| Ligand/Metal System | Dienophile | Diene | Yield (%) | ee (%) | Diastereoselectivity (endo:exo) | Reference |

| tBu-BOX / Cu(OTf)₂ | N-Acryloyloxazolidinone | Cyclopentadiene | 98 | 98 | >99:1 | [6][10] |

| Ph-BOX / Cu(SbF₆)₂ | N-Crotonoyloxazolidinone | Cyclopentadiene | 91 | 97 | 97:3 | [10] |

| tBu-BOX / MgI₂ | N-Acryloyloxazolidinone | 1,3-Butadiene | 82 | 91 | >99:1 | [6] |

Table 2: Performance of BOX Ligands in Asymmetric Diels-Alder Reactions.

The catalyst effectively lowers the LUMO of the dienophile, accelerating the reaction while the chiral environment dictates the facial selectivity.[17]

C. Aldol and Michael Additions

BOX-Cu(II) complexes also catalyze Mukaiyama-type Aldol and Michael additions, enabling the enantioselective formation of C-C bonds with silyl enol ethers or silyl ketene acetals as nucleophiles.[6][15][18] These reactions are fundamental in synthetic chemistry for building complex acyclic and cyclic systems.

| Reaction Type | Ligand/Metal System | Substrates | Yield (%) | ee (%) | Reference |

| Aldol Addition | tBu-BOX / Cu(OTf)₂ | Ethyl Pyruvate + Silyl Ketene Acetal | 91 | 98 | [18] |

| Michael Addition | Ph-BOX / Cu(OTf)₂ | Cyclopentenone + Silyl Ketene Acetal | 85 | 66 | [6] |

| Aldol Addition | iPr-BOX / Cu(OTf)₂ | Glyoxylate Ester + Danishefsky's Diene | 89 | 95 | [6] |

Table 3: Performance of BOX Ligands in Asymmetric Aldol and Michael Reactions.

D. Other Notable Transformations

The utility of BOX ligands extends well beyond these examples. They have been successfully employed in a diverse array of other important reactions, including:

-

Aziridination: The formation of three-membered nitrogen-containing rings.[2][6]

-

Hydrosilylation: The addition of a Si-H bond across a double bond, often used for asymmetric reduction of ketones.[3][13]

-

Ene Reactions: Concerted addition of an alkene with an allylic hydrogen to an enophile.[6]

-

Friedel-Crafts Alkylations: Enantioselective alkylation of aromatic rings.[19]

VI. Conclusion and Future Outlook

C₂-symmetric bis(oxazoline) ligands have firmly established themselves as a privileged and versatile class of ligands in the asymmetric catalysis toolkit. Their accessible synthesis, modularity, and the robust, predictable chiral environment they create have enabled the development of highly selective catalysts for a wide spectrum of chemical transformations. The foundational work with BOX ligands has paved the way for next-generation designs, including tridentate PyBOX (pyridine-bis(oxazoline)) ligands, ligands with modified backbones (SpiroBOX), and systems immobilized on solid supports for enhanced recyclability.[3][20][21] As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the principles pioneered with BOX ligands will undoubtedly continue to inspire the design of new and even more efficient chiral catalysts.

VII. References

-

Rocha, P. M., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 234-249. [Link]

-

Zhu, S., Yu, S., & Zhou, Y. (2020). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Molbank, 2020(3), M1143. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

-

Johnson, J. S., & Evans, D. A. (2004). A New Class of Substituted Aryl Bis(oxazoline) Ligands for Highly Enantioselective Copper-Catalyzed Asymmetric Aldol Addition of Dienolsilane to Pyruvate and Glyoxylate Esters. Organic Letters, 6(22), 4097-4099. [Link]

-

Cartagena, E. (2021). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 65(4). [Link]

-

Hofmann, C., & Hein, J. E. (2019). Chiral Bis(oxazoline) Ligands as C2-Symmetric Chiral Auxiliaries for the Synthesis of Enantiomerically Pure Bis-Cyclometalated Rhodium(III) Complexes. Organometallics, 38(19), 3659-3663. [Link]

-

Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

-

Riant, O., & Kagan, H. B. (1994). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 59(18), 5335-5343. [Link]

-

Gómez, M., Muller, G., & Rocamora, M. (2005). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 105(4), 1523-1588. [Link]

-

Grokipedia. (n.d.). Bisoxazoline ligand. Grokipedia. [Link]

-

Wikipedia contributors. (2023). Bisoxazoline ligand. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (2005). C 2 -Symmetric Chiral Bis (Oxazoline) Ligands in Asymmetric Catalysis. ResearchGate. [Link]

-

Zhang, L., et al. (2022). Flexible Coordination of the Bis(amino-oxazoline) Ligand in Rare-Earth Metal Complexes: Synthesis, Structure, and Their Reactivity and Polymerization Performance. Inorganic Chemistry, 61(44), 17614-17623. [Link]

-

Chrzanowska, M., & Dreas, A. (2021). Recent Advances in the Enantioselective Radical Reactions. Molecules, 26(16), 4983. [Link]

-

Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559-7573. [Link]

-

ResearchGate. (2014). Preparation of new bis(oxazoline) ligand bearing non-covalent interaction sites and an application in the highly asymmetric Diels–Alder reaction. ResearchGate. [Link]

-

Hargaden, G. C., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(15), 9208-9271. [Link]

-

Rasappan, R., Laventine, D., & Reiser, O. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [Link]

-

Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 5173-5184. [Link]

-

ORGANIC CHEMISTRY SELECT. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. ORGANIC CHEMISTRY SELECT. [Link]

-

ResearchGate. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. ResearchGate. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Update 1 Of: C 2 -Symmetric Chiral Bis (oxazoline) Ligands in Asymmetric Catalysis. ResearchGate. [Link]

-

Ben-Asuly, A., & Aurbach, D. (2005). Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands. Chemical Reviews, 105(4), 1589-1602. [Link]

-

ResearchGate. (2019). Chiral bis(oxazoline) metal complexes and their associated coordination... ResearchGate. [Link]

-

Tang, W., et al. (2022). Side arm modified chiral bisoxazoline ligands. Tetrahedron, 110, 132742. [Link]

-

ORGANIC CHEMISTRY SELECT. (2015). Bisoxazoline ligand. ORGANIC CHEMISTRY SELECT. [Link]

-

Tarselli, M. A., Zuccarello, J. L., & Gagne, M. R. (2010). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. Symmetry, 2(1), 1-19. [Link]

-

ResearchGate. (2002). Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design. ResearchGate. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. C2-symmetric chiral bisoxazolines (BOX) ligands [sigmaaldrich.com]

- 3. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Bis(oxazoline) as Chiral Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. rameshrasappan.com [rameshrasappan.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A new class of substituted aryl bis(oxazoline) ligands for highly enantioselective copper-catalyzed asymmetric aldol addition of dienolsilane to pyruvate and glyoxylate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane molecular weight

An In-depth Technical Guide to Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

Abstract

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, commonly referred to as a tert-butyl Bis(oxazoline) or tBu-BOX ligand, is a C₂-symmetric chiral ligand paramount in the field of asymmetric catalysis. Its rigid backbone, combined with the sterically demanding tert-butyl groups, creates a well-defined chiral environment essential for inducing high stereoselectivity in a plethora of metal-catalyzed reactions. This guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight of 266.38 g/mol , details its synthesis, explores its mechanistic role in catalysis, and presents a practical experimental protocol for its application.[1][2] This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who leverage stereoselective methodologies.

Introduction to Chiral Bis(oxazoline) Ligands

The development of C₂-symmetric ligands has been a watershed moment in asymmetric catalysis. The symmetry element simplifies the analysis of catalytic cycles by reducing the number of possible diastereomeric transition states, which is often a key factor in achieving high levels of enantioselectivity. Within this class, bis(oxazoline) (BOX) ligands have emerged as "privileged ligands" due to their modular synthesis, stability, and effectiveness in coordinating with a wide range of metal precursors (e.g., Cu, Pd, Ru, Zn) to catalyze fundamentally important transformations.

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is a distinguished member of this family. The stereochemistry is dictated by the (S)-configuration at the C4 position of both oxazoline rings, derived from the chiral pool starting material, (S)-tert-leucinol. The tert-butyl groups at these stereocenters are not merely passive substituents; they are critical for creating a deep and sterically shielded chiral pocket that directs the trajectory of incoming substrates, thereby controlling the stereochemical outcome of the reaction.

Physicochemical Properties

A precise understanding of a ligand's properties is foundational to its effective application. The key identifiers and properties of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane are summarized below.

| Property | Value | Source |

| Molecular Weight | 266.38 g/mol | [1][2] |

| Molecular Formula | C₁₅H₂₆N₂O₂ | [2] |

| CAS Number | 132098-54-5 | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | WCCCBUXURHZPQL-GHMZBOCLSA-N | [2] |

| Canonical SMILES | CC(C)(C)[C@@H]1COC(=N1)CC2=NC(C)(C)C | [3] |

Synthesis and Structural Elucidation

The synthesis of tBu-BOX is a robust and well-established procedure, which is a primary reason for its widespread availability and use. The general strategy relies on the condensation of a chiral amino alcohol with a dinitrile or a related malonate derivative.

Synthetic Workflow

The causality of the synthesis is straightforward: the chirality of the final ligand is directly inherited from the starting chiral amino alcohol. (S)-tert-leucinol is chosen as the starting material to impart the desired (S,S) configuration.

Caption: Generalized synthetic workflow for Bis((S)-tBu-BOX).

Core Applications in Asymmetric Catalysis

The utility of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane lies in its ability to form stable chelate complexes with transition metals, creating potent chiral Lewis acid catalysts.[4] These complexes are instrumental in a variety of stereoselective transformations.

Mechanism of Action: The Chiral Pocket

Upon coordination to a metal center (e.g., Cu(II)), the two nitrogen atoms of the BOX ligand form a rigid five-membered chelate ring. The bulky tert-butyl groups are projected outwards, creating a constrained chiral environment above and below the plane of the metal center. Substrates are forced to approach the metal in a highly specific orientation to minimize steric clash with these tert-butyl groups, leading to the preferential formation of one enantiomer.

Sources

An In-Depth Technical Guide to the NMR Spectroscopic Data of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, a prominent member of the C₂-symmetric bis(oxazoline) (BOX) ligand family, is a cornerstone in modern asymmetric catalysis. Its rigid backbone and well-defined chiral environment have made it indispensable for a multitude of stereoselective transformations. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this ligand. A thorough understanding of its ¹H and ¹³C NMR spectra is paramount for verifying its synthesis, assessing its purity, and gaining insights into its solution-state conformation, which ultimately influences its catalytic efficacy. This document synthesizes available data to offer a comprehensive reference for researchers employing this pivotal chiral ligand.

Introduction: The Significance of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane in Asymmetric Catalysis

Chiral bis(oxazoline) ligands, often abbreviated as BOX ligands, are a class of "privileged" ligands in asymmetric catalysis.[1] Their remarkable success stems from their modular synthesis, thermal and oxidative stability, and the predictable stereochemical outcomes they impart in a wide array of metal-catalyzed reactions. The title compound, Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (CAS 132098-54-5), features a methylene bridge connecting two chiral oxazoline rings derived from (S)-tert-leucinol. The bulky tert-butyl groups at the stereogenic centers create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in reactions such as cyclopropanation, Diels-Alder reactions, and Michael additions.[2]

A precise characterization of this ligand is the first step in any successful application. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the molecular structure and purity of the synthesized ligand. This guide will delve into the expected ¹H and ¹³C NMR spectral features of this important molecule.

Molecular Structure and Expected NMR Resonances

The C₂-symmetry of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane simplifies its NMR spectra, as corresponding nuclei on both oxazoline rings are chemically equivalent.

Diagram 1: Molecular Structure and Numbering

A generalized workflow for the synthesis of the title compound.

Step-by-Step Methodology: [3]

-

Reaction Setup: To a solution of (S)-tert-leucinol (2.1 equivalents) in dichloromethane, add diethyl malonimidate dihydrochloride (1.0 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 45 °C) and stirred for an extended period (e.g., 18 hours) under an inert atmosphere (e.g., nitrogen).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with water. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel.

Self-Validating System: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy. The absence of signals corresponding to the starting materials and the presence of the characteristic signals outlined above confirm the successful synthesis. The melting point and optical rotation can be compared to literature values for further validation. For instance, a reported melting point is 51-53 °C.

Conclusion

The NMR spectroscopic data of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane provides a definitive fingerprint for this essential chiral ligand. A comprehensive understanding of its ¹H and ¹³C NMR spectra is critical for any researcher working in the field of asymmetric catalysis. This guide has outlined the expected spectral features and provided a reliable synthetic protocol, offering a valuable resource for the synthesis, characterization, and application of this powerful catalytic tool. The C₂-symmetric nature of the molecule simplifies its spectra, making NMR a particularly effective technique for its routine analysis.

References

- Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C(2)-symmetric chiral bis(oxazoline) ligands in asymmetric catalysis. Chemical Reviews, 106(9), 3561–3651.

- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis (oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.

- Denmark, S. E., & Stiff, C. M. (2000). Effect of Ligand Structure in the Bisoxazoline Mediated Asymmetric Addition of Methyllithium to Imines. The Journal of Organic Chemistry, 65(18), 5875–5878.

- Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188.

Sources

An In-depth Technical Guide to the Steric Effects of tert-Butyl Groups in BOX Ligands

Abstract

Bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Within this privileged ligand class, the incorporation of tert-butyl groups at the 4-position of the oxazoline rings has proven to be a particularly effective strategy for inducing high levels of stereochemical control in a vast array of metal-catalyzed reactions. This technical guide provides an in-depth analysis of the profound steric effects exerted by these bulky substituents. We will explore how the tert-butyl group dictates the coordination geometry of the metal-ligand complex, creates a well-defined chiral environment, and ultimately governs the facial selectivity of substrate approach, leading to high enantiomeric excesses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the power of tert-butyl BOX ligands in asymmetric synthesis.

Introduction: The Privileged Nature of BOX Ligands and the Role of Steric Hindrance

C₂-symmetric bis(oxazoline) (BOX) ligands, first introduced to the forefront of asymmetric catalysis in the early 1990s by the seminal work of Evans and Corey, have become indispensable tools for the stereoselective synthesis of complex organic molecules.[1][2] Their utility stems from their modular synthesis, strong binding to a variety of metal centers, and the formation of well-defined chiral environments around the catalytic site. A critical feature in the design of many highly effective BOX ligands is the presence of sterically demanding substituents at the 4-position of the oxazoline rings. Among these, the tert-butyl group is arguably the most widely and successfully employed.[2][3]

The rationale for incorporating a bulky group like tert-butyl is rooted in the principles of steric hindrance.[4][5] The tert-butyl group, with its three methyl groups branching from a quaternary carbon, creates a significant steric shield.[4][5] In the context of a metal-BOX complex, these groups project outwards, effectively blocking certain trajectories for substrate approach to the metal center, thereby directing the reaction to proceed through a specific, lower-energy transition state that leads to the desired enantiomer.[6] This guide will dissect the multifaceted steric influence of the tert-butyl group, from its impact on the catalyst's structure to its direct role in achieving high enantioselectivity.

The Influence of tert-Butyl Groups on Catalyst Structure and Coordination Geometry

The steric bulk of the tert-butyl groups plays a crucial role in defining the geometry of the metal-ligand complex, which in turn dictates the shape of the chiral pocket available for catalysis. X-ray crystallographic studies of various metal-tert-butyl-BOX complexes have provided invaluable insights into these structural effects.[6]

When a tert-butyl BOX ligand coordinates to a metal center, the bulky tert-butyl groups force a specific spatial arrangement. For instance, in square planar complexes, the substituents on the ligand dictate the orientation of the other ligands and the substrate.[6] The steric repulsion between the tert-butyl groups and the incoming substrate forces the substrate to adopt a conformation that minimizes these unfavorable interactions, thereby exposing one of its prochiral faces to the metal's active site.[3][6]

The degree of distortion from ideal geometries in metal complexes is often more pronounced with tert-butyl substituted BOX ligands compared to those with smaller groups like isopropyl or phenyl.[6] This distortion can be critical for catalysis, as it can fine-tune the electronic properties of the metal center and create a more rigid and selective catalytic environment.

Diagram: Conceptual Model of Stereochemical Induction

The following diagram illustrates the fundamental principle of how the steric bulk of tert-butyl groups on a BOX ligand directs the approach of a substrate to a coordinated metal center.

Caption: Steric hindrance from tert-butyl groups creates a chiral pocket, favoring one substrate approach.

Impact on Catalytic Activity and Enantioselectivity: A Tale of Two Faces

The primary consequence of the steric environment created by tert-butyl-BOX ligands is the dramatic enhancement of enantioselectivity in a wide range of reactions. The bulky groups effectively differentiate the two prochiral faces of an incoming substrate, leading to the preferential formation of one enantiomer.

Diels-Alder Reactions

In the copper(II)-catalyzed Diels-Alder reaction, the tert-butyl-BOX ligand has been shown to be exceptionally effective.[3] The catalyst forms a Lewis acid complex with the dienophile, and the tert-butyl groups create a chiral pocket that shields one face of the dienophile, forcing the diene to approach from the less hindered side. This leads to high endo/exo selectivity and excellent enantioselectivity.[3]

Aldol Reactions

Similarly, in enantioselective Mukaiyama aldol reactions, copper(II)-tert-butyl-BOX complexes catalyze the addition of silyl enol ethers to aldehydes with high levels of stereocontrol.[7] The steric influence of the tert-butyl groups is critical; replacing them with smaller isopropyl groups often leads to a significant decrease in enantiomeric excess (ee).[7]

Cyclopropanation Reactions

Copper(I)-catalyzed asymmetric cyclopropanation of olefins with diazoacetates is another area where tert-butyl-BOX ligands excel.[1][8] The steric demand of the tert-butyl groups influences the orientation of the intermediate copper-carbene complex, which in turn dictates the stereochemical outcome of the cyclopropane formation.[6]

| Reaction Type | Metal/Ligand System | Typical Enantioselectivity (% ee) | Key Steric Influence |

| Diels-Alder | Cu(II)-(S,S)-tert-butyl-BOX | >95 | Directs facial approach of the diene to the dienophile.[3] |

| Aldol Reaction | Cu(II)-(S,S)-tert-butyl-BOX | >90 | Controls the geometry of the enolate addition to the aldehyde.[7] |

| Cyclopropanation | Cu(I)-(S,S)-tert-butyl-BOX | >90 | Orients the copper-carbene intermediate for selective attack by the olefin.[6][8] |

| Allylic Alkylation | Pd(0)-(S)-tBu-PHOX | >90 | Influences the nucleophilic attack on the π-allyl palladium intermediate.[7] |

Table 1: Representative examples of high enantioselectivity achieved with tert-butyl-BOX and related ligands.

It is important to note that while the tert-butyl group is often superior, this is not a universal rule. In some reactions, the slightly smaller isopropyl group has been found to provide better results.[6] This highlights the subtle interplay between steric and electronic factors and the importance of ligand screening in reaction optimization.

Practical Considerations: Synthesis and Application

The widespread use of tert-butyl-BOX ligands is also due to their relatively straightforward synthesis from readily available chiral amino alcohols.

Protocol: General Synthesis of a C₂-Symmetric tert-Butyl-BOX Ligand

This protocol outlines a common method for the synthesis of a tert-butyl-BOX ligand starting from a chiral amino alcohol and a dinitrile.

Step 1: Synthesis of the Bis(oxazoline) Ligand

-

To a solution of L-tert-leucinol (2.2 equivalents) in anhydrous chlorobenzene, add anhydrous zinc chloride (0.1 equivalents).

-

Heat the mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of malononitrile (1.0 equivalent) in chlorobenzene to the reaction mixture over 1 hour.

-

Stir the reaction at 110 °C for 24 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl-BOX ligand.

Diagram: Synthetic Workflow for tert-Butyl-BOX Ligands

Caption: A streamlined workflow for the synthesis of tert-butyl-BOX ligands.

Conclusion and Future Outlook

The tert-butyl group has established itself as a critical design element in the development of highly effective BOX ligands for asymmetric catalysis. Its profound steric influence allows for the creation of well-defined, rigid chiral environments around a metal center, leading to exceptional levels of enantioselectivity in a multitude of chemical transformations. The principles outlined in this guide—namely, the control of coordination geometry and the blocking of specific substrate approach pathways—are fundamental to understanding the success of these "privileged" ligands.

Future research will likely continue to explore the subtle interplay of steric and electronic effects through the synthesis of novel BOX ligands with even more tailored properties.[9] Computational studies will also play an increasingly important role in predicting the optimal ligand structure for a given transformation, further accelerating the discovery of new and powerful asymmetric catalysts.[10] For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the steric effects of substituents like the tert-butyl group remains a key prerequisite for the rational design of efficient and highly selective catalytic systems.

References

-

Ghorai, P. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

-

White, P. S., et al. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. PMC. [Link]

-

Rasappan, R. (n.d.). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Dr. Ramesh Rasappan. [Link]

- Schmalz, H.-G., et al. (2009). New substituted bisoxazoline ligands, useful as chiral catalyst in asymmetric organic synthesis, preferably nitroaldol reaction.

-

The Schreiner Research Group at RMC. (n.d.). X-ray Structures. The Schreiner Research Group at RMC. [Link]

-

Ghosh, A. K., et al. (2002). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PMC. [Link]

-

Desimoni, G., et al. (2006). C 2 -Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. ResearchGate. [Link]

-

ResearchGate. (2024). The tert-butyl group in chemistry and biology. ResearchGate. [Link]

-

Kozlowski, M. C., et al. (2008). Stereochemical Control of the Passerini Reaction. PMC. [Link]

-

Hlavacek, W. S., et al. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. PMC. [Link]

-

Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. [Link]

-

MDPI. (2024). Bulky Ligand-Induced Hindrance in Photocatalytic CO 2 Reduction over Various Tris(bipyridine)cobone(II) Chloride Complexes. MDPI. [Link]

-

ResearchGate. (2020). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

-

PubMed. (2008). The tert-butyl group in chemistry and biology. PubMed. [Link]

-

ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]

-

ResearchGate. (2024). tert ‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]

-

MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]

-

Paton, R. S., et al. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. ACS Catalysis. [Link]

-

MDPI Books. (2022). Crystal Structures of Metal Complexes. MDPI Books. [Link]

-

Weiss, E. A., et al. (2019). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. PubMed Central. [Link]

-

GeneOnline News. (2026). Chiral tert-butyl-BIMP Catalyst Enables Enantioselective[7][9]-Wittig Rearrangement for Homoallylic Tertiary Alcohol Synthesis. GeneOnline News. [Link]

-

Blindauer, C. A., et al. (2018). Characterizing metal binding sites in proteins with X-ray crystallography. PMC. [Link]

-

Merlino, A. (2024). X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers. [Link]

-

Paton, R. S., et al. (2018). Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters. ChemRxiv. [Link]

Sources

- 1. C2-symmetric chiral bisoxazolines (BOX) ligands [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rameshrasappan.com [rameshrasappan.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. C2-symmetric chiral bisoxazolines (BOX) ligands [sigmaaldrich.com]

- 9. A Site-Specific Synthetic Route to Substituted Inda(box) Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of C₂-Symmetry in Catalysis

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure compounds, the design of effective chiral ligands is a cornerstone of innovation. Among the privileged classes of ligands, C₂-symmetric bis(oxazolines) (BOX) have emerged as exceptionally versatile and powerful tools. This guide focuses on a prominent member of this family: Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, commonly referred to as (S,S)-tBu-box.

The efficacy of the (S,S)-tBu-box ligand lies in its rigid C₂-symmetric backbone, which, upon coordination to a metal center, creates a well-defined and sterically demanding chiral environment. The bulky tert-butyl groups effectively shield two quadrants of the metal's coordination sphere, thereby directing the approach of substrates and leading to high levels of enantioselectivity in a variety of chemical transformations. This document provides an in-depth exploration of the applications of (S,S)-tBu-box in asymmetric catalysis, complete with mechanistic insights, detailed experimental protocols, and performance data.

I. Asymmetric Diels-Alder Reactions: Mastering Stereocontrol

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, gains an extra layer of sophistication when rendered enantioselective. The complex formed between (S,S)-tBu-box and copper(II) salts, particularly copper(II) triflate (Cu(OTf)₂), is a highly effective catalyst for this transformation, especially with bidentate dienophiles.[1][2]

Mechanistic Rationale: The Square-Planar Model

The high diastereo- and enantioselectivities observed in these reactions are rationalized by the formation of a square-planar catalyst-substrate complex.[1] In this model, the dienophile coordinates to the copper center in a bidentate fashion. The bulky tert-butyl groups of the ligand force a specific conformation of the dienophile, exposing one of its prochiral faces to the incoming diene. This steric control is the primary determinant of the observed stereochemical outcome. The counterion of the copper salt can also significantly influence the reaction rate and stereoselectivity.[1]

Diagram 1: Proposed Catalytic Cycle for the Asymmetric Diels-Alder Reaction

Caption: Catalytic cycle for the Cu(II)-tBu-box catalyzed Diels-Alder reaction.

Protocol: Enantioselective Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone with Cyclopentadiene

This protocol describes a typical procedure for the copper-catalyzed asymmetric Diels-Alder reaction.

Materials:

-

(S,S)-tBu-box ligand

-

Copper(II) triflate (Cu(OTf)₂)

-

N-Acryloyl-2-oxazolidinone (dienophile)

-

Cyclopentadiene (freshly cracked)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (S,S)-tBu-box (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous CH₂Cl₂ (10 mL). Stir the mixture at room temperature for 1-2 hours until a clear blue solution is formed.

-

Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C). Add the N-acryloyl-2-oxazolidinone (1.0 mmol) to the solution and stir for 15 minutes.

-

Diene Addition: Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a few drops of water. Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Performance Data

| Dienophile | Diene | Temp (°C) | Endo/Exo | ee (%) (Endo) | Yield (%) | Reference |

| N-Acryloyl-2-oxazolidinone | Cyclopentadiene | -78 | >99:1 | 98 | 91 | [2] |

| N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | -40 | >99:1 | 97 | 88 | [2] |

| α′-Arylsulfonyl enones | Various dienes | 0 | 91:9 | 95 | >95 | [3] |

II. Asymmetric 1,3-Dipolar Cycloadditions: Accessing Chiral Heterocycles

The (S,S)-tBu-box-Cu(II) catalytic system is also highly effective in promoting asymmetric 1,3-dipolar cycloaddition reactions, particularly between nitrones and electron-rich alkenes.[4][5] This methodology provides a direct route to enantiomerically enriched isoxazolidines, which are valuable building blocks in medicinal chemistry.

Mechanistic Considerations

Similar to the Diels-Alder reaction, the proposed mechanism involves the formation of a chiral catalyst-substrate complex. It is suggested that both the nitrone and the alkene coordinate to the copper(II) center.[4][5] The nitrone acts as a bidentate ligand, and the chiral environment created by the tBu-box ligand directs the facial selectivity of the alkene's approach, leading to high enantioselectivity.

Diagram 2: Workflow for Asymmetric 1,3-Dipolar Cycloaddition

Caption: General workflow for the asymmetric 1,3-dipolar cycloaddition.

Protocol: Enantioselective 1,3-Dipolar Cycloaddition of a Nitrone with an Alkene

Materials:

-

(S,S)-tBu-box ligand

-

Copper(II) triflate (Cu(OTf)₂)

-

Nitron

-

Alkene

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Formation: In a dry reaction vessel under an inert atmosphere, combine (S,S)-tBu-box (0.12 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous CH₂Cl₂ (5 mL). Stir at room temperature for 1 hour.

-

Reactant Addition: To the catalyst solution, add the nitrone (1.0 mmol). After stirring for 10 minutes, add the alkene (1.5 mmol).

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the isoxazolidine product.

-

Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Performance Data

| Nitrone | Alkene | Diastereoselectivity | ee (%) | Yield (%) | Reference |

| C-Phenyl-N-methylnitrone | Ethyl vinyl ether | >95:5 | 94 | 85 | [4] |

| C,N-Diphenylnitrone | 2,3-Dihydrofuran | >95:5 | 92 | 88 | [5] |

III. Asymmetric Aldol and Michael Additions: Constructing Carbon-Carbon Bonds

The versatility of the (S,S)-tBu-box-Cu(II) catalyst extends to other fundamental carbon-carbon bond-forming reactions, including aldol and Michael additions.[6] These reactions are crucial in the synthesis of a wide array of complex organic molecules. The catalyst's ability to organize the transition state through chelation is key to achieving high levels of stereocontrol.

Protocol: General Procedure for Asymmetric Michael Addition

Materials:

-

(S,S)-tBu-box ligand

-

Copper(II) triflate (Cu(OTf)₂)

-

Michael donor (e.g., a silyl enol ether)

-

Michael acceptor (e.g., an α,β-unsaturated ketone)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: Prepare the catalyst solution as described in the previous protocols by reacting (S,S)-tBu-box with Cu(OTf)₂ in anhydrous CH₂Cl₂.

-

Reaction Setup: Cool the catalyst solution to the desired temperature (typically between -78 °C and 0 °C). Add the Michael acceptor to the solution.

-

Nucleophile Addition: Slowly add the Michael donor to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

-

Analysis: Characterize the product and determine the enantiomeric excess using chiral HPLC or GC.

IV. Asymmetric Cyclopropanation: Synthesis of Three-Membered Rings

The (S,S)-tBu-box ligand, in combination with copper(I) salts, is also a highly effective catalyst for the asymmetric cyclopropanation of olefins with diazoacetates.[2] This reaction provides enantiomerically enriched cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals.

Mechanistic Rationale

The active catalytic species is a chiral copper-carbene complex. The stereochemical outcome of the reaction is determined by the trajectory of the alkene's approach to this intermediate. The C₂-symmetric ligand effectively differentiates the two faces of the carbene, leading to high enantioselectivity.

Protocol: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

-

(S,S)-tBu-box ligand

-

Copper(I) triflate benzene complex (CuOTf·0.5C₆H₆)

-

Styrene

-

Ethyl diazoacetate

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve (S,S)-tBu-box (0.022 mmol) and CuOTf·0.5C₆H₆ (0.020 mmol) in anhydrous CH₂Cl₂ (2 mL). Stir at room temperature for 30 minutes.

-

Reaction Setup: Add styrene (2.0 mmol) to the catalyst solution.

-

Diazo Compound Addition: Add a solution of ethyl diazoacetate (0.5 mmol) in CH₂Cl₂ (2 mL) to the reaction mixture via a syringe pump over a period of 4 hours.

-

Reaction Completion: After the addition is complete, stir the reaction for an additional hour.

-

Workup: Concentrate the reaction mixture and purify the residue by column chromatography to obtain the cyclopropane product.

-

Analysis: Determine the diastereomeric ratio (trans/cis) and the enantiomeric excess of each isomer by chiral GC analysis.

Performance Data

| Olefin | Diazoester | trans/cis | ee (%) (trans) | ee (%) (cis) | Yield (%) | Reference |

| Styrene | Ethyl diazoacetate | 85:15 | 99 | 98 | 85 | [2] |

Conclusion

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane has proven to be a robust and highly effective chiral ligand in a multitude of asymmetric catalytic transformations. Its ability to form well-defined, sterically hindered metal complexes allows for excellent stereocontrol in key carbon-carbon and carbon-heteroatom bond-forming reactions. The protocols and data presented in this guide serve as a testament to the broad applicability and reliability of (S,S)-tBu-box, making it an indispensable tool for chemists engaged in the art of asymmetric synthesis.

References

-

Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559–7573. [Link]

-

Jensen, K. B., Hazell, R. G., & Jørgensen, K. A. (1999). Copper(II)-Bisoxazoline Catalyzed Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrones with Electron-Rich Alkenes. The Journal of Organic Chemistry, 64(7), 2353–2360. [Link]

-

Palomo, C., Oiarbide, M., García, J. M., González, A., Arceo, E., & Odriozola, I. (2004). Copper(II)−Bis(oxazoline) Catalyzed Asymmetric Diels−Alder Reaction with α′-Arylsulfonyl Enones as Dienophiles. The Journal of Organic Chemistry, 69(12), 4126–4132. [Link]

-